molecular formula C9H9NO5 B1605431 2-Methoxy-6-nitrophenylacetic acid CAS No. 20876-28-2

2-Methoxy-6-nitrophenylacetic acid

Cat. No. B1605431
CAS RN: 20876-28-2
M. Wt: 211.17 g/mol
InChI Key: WWZXCZMODVFKSK-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrophenylacetic acid , also known as 2-(2-methoxy-6-nitrophenyl)acetic acid , is a heterocyclic organic compound with the chemical formula C9H9NO5 . It is a derivative of naphthalene and contains both a methoxy group (–OCH3) and a nitro group (–NO2) attached to the phenyl ring. The compound is commonly used in organic synthesis due to its low cost, ease of handling, and eco-friendliness .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-nitrophenylacetic acid consists of a naphthalene ring with a methoxy group (–OCH3) and a nitro group (–NO2) attached to the phenyl ring. The compound’s molecular weight is approximately 211.17 g/mol .


Physical And Chemical Properties Analysis

  • Safety Information : Warning (Hazard statements: H302-H315-H319-H335). Please refer to the MSDS for detailed safety information .

Scientific Research Applications

Photodecarboxylation in Zinc Photocages

  • Improved Photodecarboxylation Properties : Methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid chromophores, including variants like 2-Methoxy-6-nitrophenylacetic acid, have shown promising results in photodecarboxylation. These derivatives uncage at red-shifted excitation wavelengths, making them suitable for zinc photocages. The high quantum yield and favorable photophysical properties of these compounds suggest their potential as tools in biological applications (Shigemoto et al., 2021).

Synthesis of Pharmaceutical Intermediates

  • Synthesis of Indole-2-Acetic Acid Methyl Esters : In the synthesis of indole-2-acetic acid methyl esters, 2-Methoxy-6-nitrophenylacetic acid is used as an intermediate. This demonstrates its importance in the synthesis pathway of complex organic compounds with potential applications in pharmaceuticals (Modi et al., 2003).

Biological Evaluation of Metal Complexes

  • Metal Carboxylates with Biological Potentials : Metal complexes synthesized with o-nitro- and o-methoxyphenylacetic acid, which can be related to 2-Methoxy-6-nitrophenylacetic acid, have shown significant antibacterial, antifungal, antioxidant, and enzyme inhibition activities. These findings indicate the potential of such compounds in treating infectious diseases and Alzheimer's disease (Danish et al., 2020).

Photocrosslinking and Affinity Labeling in Proteins

  • High-Yield Photoreagents : 2-Methoxy-6-nitrophenylacetic acid-related compounds like 4-nitrophenyl ethers have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation, making them useful in studying protein interactions and structures (Jelenc et al., 1978).

Future Directions

Researchers should continue exploring the synthetic utility of 2-Methoxy-6-nitrophenylacetic acid, especially in the context of green chemistry principles. Further studies can optimize its synthesis, evaluate its biological activities, and identify potential applications .

properties

IUPAC Name

2-(2-methoxy-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-4-2-3-7(10(13)14)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXCZMODVFKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340379
Record name 2-Methoxy-6-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-nitrophenylacetic acid

CAS RN

20876-28-2
Record name 2-Methoxy-6-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20876-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.3 g of 2-(2-methoxy-6-nitrophenyl)-1-ethanol acetone (117 mL) is slowly treated with a solution of Jones Reagent (31 mL). The volatiles are removed under reduced pressure, diluted with 5M sodium hydroxide, cooled to 0° C., and treated slowly with concentrated H2SO4. This solution is extracted four times with ethyl acetate with the combine organics washed with brine, dried over NaSO4, filtered, and concentrated. The crude material is purified by LC (10% MeOH/CH2Cl2) to give 3.5 g of 2-(2-methoxy-6-nitrophenyl)acetic acid as a yellow/gold solid. 1H NMR (300 MHz, DMSO-d6) δ3.84 (s, 3H), 3.87 (s, 2H), 7.42 (d, J=7 Hz, 1H), 7.52 (t, J=8 Hz, 1H), 7.59 (dd, J=1, 8 Hz, 1H); 13C NMR (75 MHz, CDCl3) δ157.9, 150.7, 127.5, 120.1, 115.3, 114.8, 56.4, 11.1; IR (drift) 3020, 2983, 2945, 2888, 2840, 1710, 1531, 1471, 1434, 1353, 1274, 1256, 1229, 1058, 799 cm−1. HRMS (FAB) calculated for C9H9NO5+H1 212.0559, found 212.0555.
Name
2-(2-methoxy-6-nitrophenyl)-1-ethanol acetone
Quantity
117 mL
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
31 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DH Hey, A Husain - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… 2-Methoxy6-nitrophenylacetic acid, erroneously described by … 2-Methoxy-6-nitrophenylacetic acid was converted in … their 2-methoxy-6-nitrophenylacetic acid and they obtained their …
Number of citations: 2 pubs.rsc.org
AH Beckett, RW Daisley, J Walker - Tetrahedron, 1968 - Elsevier
… On cooling, pale yellow crystals appeared which when recrystallized from water gave almost colourless needles of 2-methoxy-6-nitrophenylacetic acid 1.4 g, 43”/ mp 172-173”; Lit.’ mp …
Number of citations: 126 www.sciencedirect.com
JW Cook, JD Loudon, P McCloskey - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 2-met hoxy-6-nitrobenz yl chloride (V; R = Cl) was condensed with potassium cyanide in aqueous ethanol and the nitrile formed was hydrolyscd to 2-methoxy-6-nitrophenylacetic acid (…
Number of citations: 17 pubs.rsc.org

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